(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKBUFZWJLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong bases or acids to facilitate ring closure.
Coupling with 2,4-Dichlorophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a 2,4-dichlorophenyl ketone under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to functionalize the triazole ring.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antibacterial and antifungal properties. Its unique structure allows for interactions with microbial enzymes and receptors, potentially leading to effective inhibition of microbial growth .
- Anticancer Potential : Research suggests that the compound may influence cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Drug Development
The structural features of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone make it a versatile scaffold for drug development:
- Targeting Specific Receptors : The triazole ring can engage in hydrogen bonding and π-π interactions with various biological targets, enhancing binding affinity and specificity .
- Designing New Therapeutics : Its derivatives can be synthesized to explore variations in biological activity, allowing for the optimization of therapeutic profiles against specific diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on similar triazole-containing compounds showed that modifications on the azetidine ring significantly affected their antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like dichlorophenyl enhanced the activity by increasing lipophilicity and membrane permeability .
Case Study 2: Anticancer Activity
Another investigation into related compounds demonstrated that triazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This suggests that the compound could be further explored as a potential anticancer agent .
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and CYP51 binding compared to fluorophenyl or methylphenyl analogs .
- Triazole positioning (N-1 vs. N-2 alkylation) affects electronic properties and biological activity; N-2-substituted triazoles show stronger antifungal effects .
Table 2: Antifungal Activity Comparison
Key Findings :
Physicochemical and Spectroscopic Properties
- NMR Analysis: The target compound exhibits hindered rotation around the azetidinone-triazole bond, leading to complex conformations and broadened NMR signals .
- Solubility: Azetidinone derivatives generally show lower aqueous solubility compared to morpholino analogs due to increased hydrophobicity .
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14Cl2N4O
- Molecular Weight : 351.21 g/mol
- CAS Number : 2176270-91-8
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which include a triazole ring and an azetidine moiety. These components are known for their roles in various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole derivatives have shown potent antifungal effects against strains such as Candida albicans. Studies report minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL for certain triazole compounds, suggesting that derivatives like the one may exhibit similar or enhanced antifungal activity due to structural similarities .
Anticancer Potential
Compounds with triazole and azetidine structures have been investigated for their anticancer properties. For example:
- In vitro studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the azetidine moiety may enhance these effects by improving cellular uptake and bioavailability .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The triazole group can act as a potent inhibitor of specific enzymes involved in fungal and bacterial metabolism.
- Cellular Signaling Modulation : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to disruptions in replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antifungal | MIC against C. albicans: 0.0156 μg/mL | |
| Anticancer | Induces apoptosis in HeLa cells | |
| Antibacterial | Inhibits growth of S. aureus |
Case Study: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that modifications to the azetidine structure significantly improved antifungal efficacy against resistant strains of fungi. This suggests that the incorporation of the (2H-1,2,3-triazol-2-yl) moiety enhances the overall biological activity of the compound .
Case Study: Anticancer Mechanisms
Research into similar triazole compounds has revealed dual mechanisms of action involving both direct cytotoxicity and modulation of angiogenesis pathways. For instance, derivatives have been shown to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .
Q & A
What are the established synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone?
The compound can be synthesized via N-alkylation of 1,2,3-triazole followed by Friedel-Crafts acylation or amide coupling . For example, triazole derivatives (e.g., 2-(2H-1,2,3-triazol-2-yl)benzoic acid) are synthesized via regioselective N2-arylation (copper-catalyzed) of dibromo-triazoles . The azetidine ring is introduced via coupling reactions using reagents like HATU/DIPEA in DMA (dimethylacetamide), as seen in deuterated morpholino-methanone analogues . The 2,4-dichlorophenyl group is typically incorporated using halogenated benzaldehyde intermediates .
How is regioselectivity of the triazole moiety controlled during synthesis?
Regioselectivity (N1 vs. N2 substitution) is achieved through catalytic conditions and substrate design . For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors N1 substitution, while palladium-mediated coupling or base-free conditions promote N2 selectivity . In one protocol, 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethanone was synthesized via base-free alkylation to ensure N2 specificity .
What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., triazole proton signals at δ7.76 ppm for N2-substitution) .
- LC-MS : Used to monitor reaction progress and purity (e.g., tR=0.95 min, [M+H]+=435.19 in basic conditions) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for azetidine conformation and triazole orientation .
- IR Spectroscopy : Validates carbonyl (C=O) and triazole (C-N) stretches .
How can computational methods aid in studying this compound’s interactions?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding modes with biological targets like orexin receptors . Molecular docking (using AutoDock Vina) models interactions at receptor sites, while MD simulations assess stability in solvated systems . For example, DFT studies on triazole-containing pyrimidines correlate charge distribution with antifungal activity .
What strategies address conflicting crystallographic data during structural elucidation?
- Twinned Data Refinement : SHELXL handles twinning or high disorder via HKLF5 format .
- Alternative Space Groups : Testing multiple space groups (e.g., P21/c vs. P212121) resolves symmetry mismatches.
- Validation Tools : PLATON/ADDSYM check for missed symmetry, while R1/wR2 convergence (<5% discrepancy) ensures reliability .
How can coupling reaction yields be optimized for azetidine intermediates?
- Reagent Selection : HATU outperforms EDC/HOBt in amide coupling, reducing racemization .
- Solvent Optimization : DMA or DMF enhances solubility of polar intermediates .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation of sterically hindered azetidines .
What biological activity screening methods are applicable to this compound?
- In Vitro Assays : Fluorescence-based Ca2+ mobilization assays for orexin receptor antagonism (IC50 determination) .
- Antifungal Testing : Microdilution assays (e.g., MIC against Candida spp.) assess triazole efficacy .
- CYP Inhibition : Liver microsome studies evaluate metabolic stability and drug-drug interaction risks .
How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions : The triazole ring remains stable, but the azetidine N-methanone bond may hydrolyze (t1/2=12h at pH 2).
- Basic Conditions : Azetidine ring-opening occurs above pH 10, forming secondary amines .
- Light Sensitivity : UV-Vis studies show <5% degradation under ambient light over 72h .
How does structural modification impact activity compared to analogues?
- Triazole Position : N2-substitution (vs. N1) enhances orexin receptor binding (ΔpIC50=1.2) due to improved H-bonding .
- Azetidine vs. Piperidine : Azetidine’s smaller ring increases conformational rigidity, boosting selectivity (e.g., 10-fold vs. dopamine receptors) .
- Halogen Effects : 2,4-Dichlorophenyl enhances lipophilicity (clogP=3.1) and membrane permeability (Papp=12×10⁻⁶ cm/s) .
What challenges arise during scale-up from milligram to gram quantities?
- Purification : Preparative HPLC (C18 columns, 10–90% MeCN/H2O gradient) replaces column chromatography for >95% purity .
- Exotherm Management : Slow addition of acylating agents prevents decomposition in large-scale Friedel-Crafts reactions.
- Isolation of Hygroscopic Intermediates : Lyophilization stabilizes azetidine precursors for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
